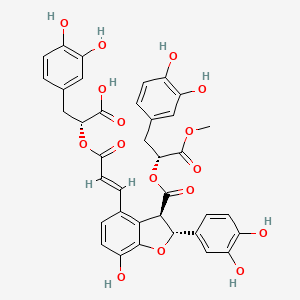

9''-Methyl salvianolate B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H32O16 |

|---|---|

Molecular Weight |

732.6 g/mol |

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid |

InChI |

InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)52-37(49)32-31-19(4-10-24(41)34(31)53-33(32)20-5-9-23(40)27(44)16-20)6-11-30(45)51-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+/t28-,29-,32-,33+/m1/s1 |

InChI Key |

REHAMWBRZKUHPN-CNJKJOQLSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)[C@H]2[C@@H](OC3=C(C=CC(=C23)/C=C/C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)C5=CC(=C(C=C5)O)O |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C2C(OC3=C(C=CC(=C23)C=CC(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)C5=CC(=C(C=C5)O)O |

Origin of Product |

United States |

Foundational & Exploratory

9''-Methyl Salvianolate B: A Technical Guide to its Discovery and Isolation from Salvia miltiorrhiza

For Researchers, Scientists, and Drug Development Professionals

Abstract

9''-Methyl salvianolate B is a phenolic acid derivative isolated from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. It includes a summary of its physicochemical properties, general isolation methodologies, and known biological activities. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a rich source of bioactive compounds, which are broadly classified into two categories: lipophilic diterpenoid quinones (tanshinones) and hydrophilic phenolic acids.[1][2] The phenolic acids, including salvianolic acids, are recognized for their potent antioxidant and anti-inflammatory properties. This compound is a methylated derivative of salvianolate B, a major and well-studied component of Danshen.[1] Its discovery has expanded the known chemical diversity of S. miltiorrhiza and pointed to the potential for unique biological activities conferred by its structural modification.

Discovery and Physicochemical Properties

The initial identification of this compound was reported by Zeng et al. in 2006 through the use of high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS/MS) for the comprehensive analysis of phenolic constituents in Radix Salviae Miltiorrhizae.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C37H32O16 | [4] |

| Molecular Weight | 732.64 g/mol | [4] |

| CAS Number | 1167424-31-8 | [4] |

| Appearance | White to light yellow solid | [4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) | [5] |

Isolation and Purification from Salvia miltiorrhiza

General Experimental Protocol for Phenolic Acid Extraction

This protocol represents a generalized approach based on common techniques for extracting phenolic compounds from Salvia miltiorrhiza.

1. Plant Material Preparation:

-

Dried roots of Salvia miltiorrhiza are pulverized into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Solvent Extraction: The powdered root material is typically extracted with a polar solvent. Common choices include aqueous ethanol or methanol solutions (e.g., 70-80% ethanol).[6]

-

Extraction Techniques:

-

Heat Reflux Extraction: The plant material is boiled in the solvent under reflux for a specified period (e.g., 1-2 hours) to enhance extraction efficiency. This process is often repeated multiple times to maximize the yield of target compounds.[6]

-

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, which can reduce extraction time and solvent consumption.

-

Vortex-Assisted Matrix Solid-Phase Dispersion (VA-MSPD): This method involves blending the sample with a solid support and a solvent, followed by vortexing to facilitate the extraction of target compounds.

-

3. Crude Extract Preparation:

-

The resulting mixture is filtered to remove solid plant debris.

-

The filtrate is then concentrated under reduced pressure to yield a crude extract.

4. Purification:

-

Macroporous Resin Chromatography: The crude extract is often subjected to column chromatography using macroporous resins (e.g., AB-8) to separate the phenolic acids from other components. Elution is typically performed with a gradient of ethanol in water.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a crucial final step for the isolation and purification of individual compounds like this compound to a high degree of purity. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol, acetonitrile, water, and an acidifier like formic acid.

5. Structural Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow Diagram

Caption: General experimental workflow for the isolation of this compound.

Biological Activities and Potential Signaling Pathways

This compound is reported to possess antioxidant and anti-inflammatory properties, with potential applications in the management of cardiovascular and neurodegenerative diseases.[1] While specific signaling pathways for this compound are still under investigation, the mechanisms of action for structurally related salvianolic acids, such as salvianolic acid B, have been studied more extensively and may provide insights.

Table 2: Summary of Reported Biological Activities and Potential Signaling Pathways of Related Salvianolic Acids

| Biological Activity | Potential Signaling Pathway | Target | Reference |

| Anti-inflammatory | NF-κB Signaling | Inhibition of NF-κB activation | [7] |

| Nrf2/HO-1 Pathway | Upregulation of Nrf2 and HO-1 expression | [7] | |

| Neuroprotection | Caspase-3 Signaling | Inhibition of Caspase-3 activity | [8] |

| ERK Signaling | Activation of ERK pathway | ||

| Nrf2 Signaling | Activation of Nrf2 pathway | [9] | |

| Antioxidant | Free Radical Scavenging | Direct scavenging of reactive oxygen species | [1] |

Potential Anti-inflammatory Signaling Pathway

Based on the activity of related compounds, a potential anti-inflammatory mechanism for this compound could involve the modulation of the NF-κB and Nrf2 pathways.

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Conclusion

This compound is a noteworthy phenolic constituent of Salvia miltiorrhiza with potential therapeutic value. While its initial discovery has been documented, further research is required to establish detailed and optimized isolation protocols, quantify its presence in the plant, and fully elucidate its mechanisms of action through specific signaling pathways. This guide provides a summary of the current knowledge to facilitate future investigations into this promising natural product.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Frontiers | Recent developments in Salvia miltiorrhiza polysaccharides: Isolation, purification, structural characteristics and biological activities [frontiersin.org]

- 3. Modules of co-regulated metabolites in turmeric (Curcuma longa) rhizome suggest the existence of biosynthetic modules in plant specialized metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 9'''methyl salvianolate b — TargetMol Chemicals [targetmol.com]

- 6. This compound | 1167424-31-8 | SWB42431 [biosynth.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Biosynthesis of 9''-Methyl Salvianolate B in Danshen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of salvianolic acids in Salvia miltiorrhiza (Danshen), with a specific focus on the formation of salvianolic acid B (SAB) and its methylated derivative, 9''-Methyl salvianolate B. This document details the enzymatic steps from primary metabolites to the complex phenolic compounds, presenting available quantitative data, detailed experimental protocols for key enzymes, and visual representations of the metabolic pathways and experimental workflows. While significant progress has been made in elucidating the biosynthesis of salvianolic acid B, the final step leading to this compound is proposed based on current understanding and requires further investigation. This guide is intended to be a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction

Salvia miltiorrhiza Bunge, commonly known as Danshen, is a perennial plant widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1] The therapeutic effects of Danshen are attributed to a variety of bioactive compounds, primarily the lipophilic tanshinones and the hydrophilic salvianolic acids.[1] Among the salvianolic acids, salvianolic acid B (SAB) is one of the most abundant and pharmacologically active components, known for its potent antioxidant and cardioprotective properties.[2]

Recent phytochemical investigations of Danshen have also identified methylated derivatives of salvianolic acids, including this compound.[3] These modifications can significantly alter the bioactivity and pharmacokinetic properties of the parent compounds. Understanding the complete biosynthetic pathway of these molecules is crucial for optimizing their production through metabolic engineering or synthetic biology approaches.

This guide synthesizes the current knowledge on the biosynthesis of salvianolic acid B and proposes a putative pathway for the formation of this compound, providing researchers with the necessary background, data, and methodologies to further explore this complex metabolic network.

The Biosynthetic Pathway of Salvianolic Acid B

The biosynthesis of salvianolic acid B in Salvia miltiorrhiza is a complex process that involves the convergence of two primary metabolic pathways: the phenylpropanoid pathway and the tyrosine-derived pathway.

The Phenylpropanoid Pathway

This pathway starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce 4-coumaroyl-CoA, a key intermediate.

-

Step 1: Phenylalanine Ammonia-Lyase (PAL) : PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This is a crucial regulatory point in the phenylpropanoid pathway.[4]

-

Step 2: Cinnamate-4-Hydroxylase (C4H) : C4H, a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid.[5]

-

Step 3: 4-Coumarate:CoA Ligase (4CL) : 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[6]

The Tyrosine-Derived Pathway

This pathway begins with the amino acid L-tyrosine and generates 3,4-dihydroxyphenyllactic acid (Danshensu), the second precursor for salvianolic acid biosynthesis.

-

Step 1: Tyrosine Aminotransferase (TAT) : TAT catalyzes the transamination of L-tyrosine to 4-hydroxyphenylpyruvic acid (4-HPP).[7]

-

Step 2: Hydroxyphenylpyruvate Reductase (HPPR) : HPPR reduces 4-HPP to 4-hydroxyphenyllactic acid (4-HPL).[8]

-

Step 3: Hydroxylation to Danshensu : 4-HPL is further hydroxylated to form 3,4-dihydroxyphenyllactic acid (Danshensu). The specific enzyme responsible for this step has not been definitively identified but is presumed to be a cytochrome P450 enzyme.

Condensation and Dimerization to Salvianolic Acid B

-

Step 4: Rosmarinic Acid Synthase (RAS) : Rosmarinic acid synthase, a member of the BAHD acyltransferase family, catalyzes the esterification of 4-coumaroyl-CoA and Danshensu to form rosmarinic acid.[9]

-

Step 5: Oxidative Dimerization by Laccase (LAC) : It is proposed that salvianolic acid B is formed through the oxidative dimerization of two molecules of rosmarinic acid. Laccases are thought to catalyze this reaction, though the specific isoforms and the precise mechanism are still under investigation.[10]

Putative Biosynthesis of this compound

The biosynthesis of this compound is hypothesized to be the final step in the pathway, involving the methylation of salvianolic acid B.

-

Proposed Step 6: O-Methyltransferase (OMT) : An O-methyltransferase is proposed to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 9''-hydroxyl group of salvianolic acid B, yielding this compound. While studies on rat liver enzymes have shown that catechol-O-methyltransferases (COMTs) can methylate salvianolic acids, the specific OMT responsible for this reaction in Salvia miltiorrhiza has not yet been identified. Further research is needed to isolate and characterize this enzyme.

Visualization of the Biosynthetic Pathway

Overall Biosynthetic Pathway

References

- 1. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1167424-31-8 | SWB42431 [biosynth.com]

- 4. The phenylalanine ammonia-lyase gene family in Salvia miltiorrhiza: genome-wide characterization, molecular cloning and expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular cloning and characterization of rosmarinic acid biosynthetic genes and rosmarinic acid accumulation in Ocimum basilicum L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS [frontiersin.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Frontiers | Genome-Wide Identification and Characterization of Salvia miltiorrhiza Laccases Reveal Potential Targets for Salvianolic Acid B Biosynthesis [frontiersin.org]

An In-depth Technical Guide to 9''-Methyl Salvianolate B: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

9''-Methyl salvianolate B is a bioactive phenolic acid and a derivative of salvianolic acid B, naturally occurring in the roots of Salvia miltiorrhiza Bunge (Danshen). This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It includes a summary of its known biological activities, with a focus on its potential antioxidant and anti-inflammatory mechanisms. Detailed experimental methodologies for identification and a proposed signaling pathway are also presented to support further research and development.

Chemical Structure and Properties

This compound, also known as 9'-Methyl lithospermate B, is a complex ester composed of danshensu (B613839) (3-(3,4-dihydroxyphenyl)lactic acid) and a caffeic acid trimer. The methylation at the 9''-position distinguishes it from its parent compound, salvianolic acid B.

Chemical Formula: C₃₇H₃₂O₁₆[1]

Molecular Weight: 732.65 g/mol [1]

CAS Number: 1167424-31-8[1]

Appearance: White to light yellow solid[2]

Solubility: Soluble in DMSO, methanol, and ethanol.[3]

The chemical structure, including its stereochemistry, is presented in Figure 1. The SMILES notation for the compound is COC(=O)--INVALID-LINK--OC(=O)/C=C/C2=C3--INVALID-LINK--O)C4=CC(=C(C=C4)O)O">C@HC(=O)O--INVALID-LINK--C(=O)O.[1]

Figure 1. Chemical Structure of this compound.

Stereochemistry

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in Table 1. This data is essential for the identification and quantification of the compound in various matrices.

| Parameter | Value | Reference |

| Molecular Formula | C₃₇H₃₂O₁₆ | [1] |

| Molecular Weight | 732.65 g/mol | [1] |

| CAS Number | 1167424-31-8 | [1] |

| Appearance | White to light yellow solid | [2] |

| Purity | ≥98% (by HPLC) | |

| UV λmax | Not available | |

| ¹H NMR Data | Consistent with structure | |

| ¹³C NMR Data | Not available | |

| Mass Spectrometry | ESI-MS/MS fragmentation data available | [4] |

Note: Detailed NMR chemical shifts and coupling constants are not publicly available in the searched literature. Researchers should refer to the original isolation paper or acquire a certified reference standard for detailed spectroscopic analysis.

Experimental Protocols

Isolation and Purification

This compound is a naturally derived phenolic acid compound, specifically a methylated derivative, extracted from the roots of Salvia miltiorrhiza.[1] A general workflow for the isolation and purification of salvianolic acids from Salvia miltiorrhiza is presented below. The specific protocol for this compound may vary.

Identification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a standard method for the identification of this compound in complex mixtures.

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 35 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Precursor Ion: [M-H]⁻ at m/z 731.16

-

Product Ions: Key fragments include m/z 533.11 and 339.05.[4]

Biological Activity and Potential Mechanism of Action

The biological activities of this compound are not extensively studied, but based on its structural similarity to salvianolic acid B, it is believed to possess significant antioxidant and anti-inflammatory properties.[1] These activities are likely mediated through the modulation of key signaling pathways involved in cellular stress and inflammation.

Antioxidant Activity

The phenolic hydroxyl groups in the structure of this compound are expected to be potent radical scavengers, contributing to its antioxidant effects. The proposed mechanism involves the donation of a hydrogen atom to reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative damage to cellular components.

Anti-inflammatory Activity

The anti-inflammatory effects of salvianolic acids are often attributed to their ability to modulate pro-inflammatory signaling pathways. While direct evidence for this compound is limited, studies on salvianolic acid B have shown inhibition of the NF-κB and MAPK signaling pathways. It is plausible that this compound shares a similar mechanism of action. A proposed signaling pathway for the anti-inflammatory and antioxidant effects is depicted below.

References

Biological Activity Screening of 9''-Methyl Salvianolate B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B is a phenolic acid compound and a methylated derivative of salvianolate B, naturally occurring in the roots of Salvia miltiorrhiza (Danshen).[1] This plant has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. The pharmacological interest in this compound stems from its potential antioxidant and anti-inflammatory properties, suggesting its therapeutic utility in a range of pathologies, including cardiovascular and neurodegenerative disorders.[1]

This technical guide provides a comprehensive overview of the biological activity screening of this compound. Due to the limited availability of specific quantitative data for this particular methylated derivative in peer-reviewed literature, this guide leverages the extensive research conducted on its parent compound, salvianolic acid B, as a predictive framework for its biological activities and mechanisms of action. Detailed experimental protocols for key assays are provided to enable researchers to conduct their own screening of this compound.

Inferred Biological Activities and Quantitative Data

| Biological Activity | Assay | Cell Line/Model | Key Findings for Salvianolic Acid B | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Potent inhibition of NO production. | Inferred |

| Pro-inflammatory Cytokine Inhibition | Various | Downregulation of IL-1β, IL-6, and TNF-α. | [2] | |

| Antioxidant | DPPH Radical Scavenging | Cell-free | Significant radical scavenging activity. | Inferred |

| ABTS Radical Scavenging | Cell-free | Potent radical scavenging capacity. | Inferred | |

| Neuroprotection | Glutamate-induced cytotoxicity | HT22 hippocampal neurons | Protection against glutamate-induced cell death. | Inferred |

| Ischemia-reperfusion injury | Rat MCAO model | Reduction of infarct volume and neurological deficits. | [3] | |

| Cardioprotection | Doxorubicin-induced cardiotoxicity | H9c2 cardiomyocytes | Attenuation of doxorubicin-induced cell damage. | Inferred |

| Myocardial ischemia-reperfusion | Animal models | Reduction of infarct size and improved cardiac function. | Inferred |

Potential Signaling Pathways

Based on the known mechanisms of salvianolic acid B, this compound is likely to exert its biological effects through the modulation of several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Anti-inflammatory Signaling Pathways

This compound is anticipated to inhibit pro-inflammatory signaling cascades. A primary target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .

Antioxidant and Cytoprotective Signaling Pathways

The antioxidant effects of this compound are likely mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway .

Pro-survival Signaling Pathway

The neuroprotective and cardioprotective effects may be attributed to the activation of the PI3K (Phosphoinositide 3-kinase)/Akt pathway .

Experimental Protocols

The following are detailed, representative protocols for the in vitro screening of the biological activities of this compound.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO or methanol).

-

In a 96-well plate, add a small volume of each dilution of the test compound.

-

Add the DPPH solution to each well.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.

Protocol:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and incubating in the dark overnight.

-

Dilute the ABTS radical cation solution with ethanol (B145695) or buffer to an absorbance of ~0.7 at 734 nm.

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add a small volume of each dilution of the test compound.

-

Add the diluted ABTS radical cation solution to each well.

-

Include a positive control and a blank.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value.

Anti-inflammatory Activity Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

References

An In-Depth Technical Guide to the Antioxidant Properties of 9”-Methyl Salvianolate B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. Phenolic compounds, such as those found in Salvia miltiorrhiza, are known to possess potent antioxidant activities, primarily through their ability to scavenge free radicals and modulate cellular antioxidant defense systems. 9”-Methyl salvianolate B, as a derivative of the well-studied antioxidant salvianolic acid B, is presumed to share similar protective effects against oxidative damage.[3]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 9''-Methyl salvianolate B |

| Synonyms | 9'-Methyl lithospermate B |

| CAS Number | 1167424-31-8 |

| Molecular Formula | C37H32O16 |

| Molecular Weight | 732.64 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) |

| Source | Roots of Salvia miltiorrhiza Bge. |

In Vitro Antioxidant Activity (Inferred)

While specific quantitative data for 9”-Methyl salvianolate B is not available from the conducted searches, the antioxidant activity of related salvianolic acids has been documented. For instance, salvianolic acid B has demonstrated significant radical scavenging activity. It is reasonable to hypothesize that 9”-Methyl salvianolate B also possesses direct antioxidant capabilities.

Table 1: Hypothetical In Vitro Antioxidant Activity Data for 9”-Methyl Salvianolate B

| Assay | Metric | Hypothetical Value | Reference Compound |

| DPPH Radical Scavenging | IC50 | Data not available | Trolox / Ascorbic Acid |

| ABTS Radical Scavenging | IC50 | Data not available | Trolox / Ascorbic Acid |

| Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/g | Data not available | Trolox |

| Ferric Reducing Antioxidant Power (FRAP) | mmol Fe(II)/g | Data not available | FeSO4 |

Note: The table above is for illustrative purposes. No specific IC50 or other quantitative values for 9”-Methyl salvianolate B were found in the performed literature searches.

Potential Mechanisms of Antioxidant Action and Signaling Pathways

The antioxidant effects of salvianolic acid derivatives are often attributed to both direct radical scavenging and the modulation of intracellular signaling pathways that enhance the endogenous antioxidant response.

Direct Radical Scavenging

The phenolic hydroxyl groups within the structure of 9”-Methyl salvianolate B are likely capable of donating a hydrogen atom to neutralize free radicals, such as the superoxide (B77818) anion (O₂⁻), hydroxyl radical (•OH), and peroxyl radicals (ROO•). This action would interrupt the chain reactions of lipid peroxidation and other forms of oxidative damage.

Modulation of Cellular Signaling Pathways

Based on studies of related compounds like salvianolic acid A and B, 9”-Methyl salvianolate B may exert its antioxidant effects through the following pathways:

-

Nrf2/HO-1 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Salvianolic acids have been shown to activate the Nrf2 pathway, leading to an enhanced cellular defense against oxidative stress.[3][4]

-

TGF-β/Smad Pathway: The transforming growth factor-beta (TGF-β) signaling pathway is involved in cellular processes like inflammation and fibrosis, which can be exacerbated by oxidative stress. Some salvianolates have been found to modulate this pathway, suggesting a potential mechanism for their anti-inflammatory and antioxidant effects.[5]

Experimental Protocols for Antioxidant Assessment

The following are detailed, standardized protocols that can be employed to quantitatively assess the antioxidant properties of 9”-Methyl salvianolate B.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a series of concentrations of 9”-Methyl salvianolate B in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a positive control solution (e.g., Trolox or ascorbic acid) at similar concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the various concentrations of 9”-Methyl salvianolate B, the positive control, or the solvent (as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the sample.

-

Plot the percentage of inhibition against the concentration of 9”-Methyl salvianolate B to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of 9”-Methyl salvianolate B and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

Add 1.0 mL of the diluted ABTS•+ solution to a cuvette.

-

Add 10 µL of the various concentrations of 9”-Methyl salvianolate B or the positive control.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity using a similar formula to the DPPH assay.

-

Determine the IC50 value from a dose-response curve.

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit intracellular ROS production in a cell-based model.

Methodology:

-

Cell Culture:

-

Culture a suitable cell line (e.g., HepG2, Caco-2) in appropriate media until confluent.

-

-

Assay Procedure:

-

Seed the cells in a 96-well black-walled plate.

-

After 24 hours, treat the cells with various concentrations of 9”-Methyl salvianolate B and a positive control (e.g., quercetin) for 1 hour.

-

Wash the cells with PBS and then add a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe for ROS.

-

Induce oxidative stress by adding a pro-oxidant such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm) every 5 minutes for 1 hour using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot.

-

Determine the percentage of inhibition of ROS production and calculate the CAA value.

-

Visualizations

Inferred Antioxidant Mechanism of 9”-Methyl Salvianolate B

Caption: Inferred direct and indirect antioxidant mechanisms of 9”-Methyl Salvianolate B.

General Workflow for In Vitro Antioxidant Assays

Caption: A generalized workflow for conducting in vitro antioxidant capacity assays.

Conclusion and Future Directions

9”-Methyl salvianolate B is a promising natural compound with potential antioxidant properties, likely acting through both direct radical scavenging and modulation of cellular defense pathways. While direct quantitative evidence of its antioxidant efficacy is currently lacking in the accessible literature, its structural similarity to other potent salvianolic acids suggests it is a valuable candidate for further investigation. Future research should focus on conducting the standardized antioxidant assays detailed in this guide to establish a quantitative profile of its activity. Furthermore, cell-based and in vivo studies are warranted to elucidate its specific molecular targets and its potential therapeutic applications in diseases associated with oxidative stress.

References

- 1. biosynth.com [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salvianolic acid A | CAS:96574-01-5 | Manufacturer ChemFaces [chemfaces.com]

- 5. Salvianolate inhibits reactive oxygen species production in H(2)O(2)-treated mouse cardiomyocytes in vitro via the TGFβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of 9''-Methyl Salvianolate B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B is a phenolic acid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine.[1][2] While it is believed to possess antioxidant and anti-inflammatory properties, specific in-depth research elucidating its precise mechanisms of action and quantitative efficacy remains limited in publicly available scientific literature.[1][2] This technical guide aims to provide a comprehensive overview of the current understanding of this compound and, due to the scarcity of specific data, will draw parallels with the well-researched anti-inflammatory effects of its close structural relative, Salvianolic Acid B. This comparative approach will offer insights into the potential, yet unconfirmed, mechanisms through which this compound may exert its anti-inflammatory effects.

This compound: Current Knowledge

This compound is recognized as a bioactive constituent of Salvia miltiorrhiza.[1][2] Its potential therapeutic applications are thought to be in the realm of cardiovascular and neurodegenerative disorders, conditions often associated with underlying inflammatory processes.[1] However, detailed experimental studies confirming its anti-inflammatory efficacy and delineating the specific signaling pathways it modulates are not extensively documented.

Anti-inflammatory Effects of Salvianolic Acid B: A Potential Framework for this compound

Given the structural similarity, the extensively studied anti-inflammatory properties of Salvianolic Acid B may provide a predictive framework for the potential mechanisms of this compound. Salvianolic Acid B has been shown to exert potent anti-inflammatory effects across various experimental models.

Inhibition of Pro-inflammatory Mediators

Salvianolic Acid B has been demonstrated to inhibit the production of key pro-inflammatory molecules. In various cell-based assays, it has been shown to reduce the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).

Table 1: Inhibitory Effects of Salvianolic Acid B on Pro-inflammatory Mediators

| Mediator | Cell Type | Stimulant | Treatment Concentration | Result |

| NO | Human Osteoarthritis Chondrocytes | IL-1β (10 ng/mL) | 25, 50, 100 μM | Dose-dependent reduction in NO production. |

| PGE2 | Human Osteoarthritis Chondrocytes | IL-1β (10 ng/mL) | 25, 50, 100 μM | Dose-dependent reduction in PGE2 production. |

| IL-1β | High-glucose induced HK-2 cells | High Glucose | Not specified | Reduction in IL-1β release. |

| IL-6 | High-glucose induced HK-2 cells | High Glucose | Not specified | Reduction in IL-6 release. |

| TNF-α | High-glucose induced HK-2 cells | High Glucose | Not specified | Reduction in TNF-α release. |

| iNOS | Human Osteoarthritis Chondrocytes | IL-1β (10 ng/mL) | 25, 50, 100 μM | Reversal of elevated iNOS expression. |

| COX-2 | Human Osteoarthritis Chondrocytes | IL-1β (10 ng/mL) | 25, 50, 100 μM | Reversal of elevated COX-2 expression. |

Note: This data pertains to Salvianolic Acid B and is presented as a potential indicator of the activities of this compound, for which specific data is currently unavailable.

Modulation of Inflammatory Signaling Pathways

A significant body of evidence points to the ability of Salvianolic Acid B to modulate key signaling pathways that regulate the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-β (TGF-β)/Smad pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like IL-1β, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Studies have shown that Salvianolic Acid B can block the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB in human osteoarthritis chondrocytes stimulated with IL-1β.

Caption: NF-κB Signaling Pathway Inhibition by Salvianolic Acid B.

TGF-β/Smad Signaling Pathway

The TGF-β/Smad pathway is involved in a wide range of cellular processes, including inflammation and fibrosis. Salvianolate has been shown to ameliorate inflammation and oxidative stress in high-glucose-induced HK-2 cells by blocking the TGF-β/Smad signaling pathway.[3] It achieves this by inhibiting the phosphorylation of Smad2 and Smad3, suppressing Smad4 expression, and increasing the expression of the inhibitory Smad7.[3]

Caption: TGF-β/Smad Signaling Pathway Modulation by Salvianolate.

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the anti-inflammatory effects of compounds like Salvianolic Acid B. These protocols can serve as a template for designing future studies on this compound.

Cell Culture and Treatment

-

Cell Lines: Human Osteoarthritis Chondrocytes, Human kidney proximal tubular cells (HK-2), or other relevant cell lines are cultured in appropriate media (e.g., DMEM/F-12, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Treatment: Cells are typically pre-treated with various concentrations of the test compound (e.g., Salvianolic Acid B at 25, 50, 100 μM) for a specified period (e.g., 2 hours) before being stimulated with an inflammatory agent (e.g., IL-1β at 10 ng/mL or high glucose) for a further duration (e.g., 24 hours).

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines (e.g., PGE2, IL-1β, IL-6, TNF-α) in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

-

Protein Extraction: Total protein is extracted from the treated cells using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, p65, p-Smad2, p-Smad3, Smad4, Smad7) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: General Workflow for Western Blot Analysis.

Conclusion and Future Directions

While this compound is a promising anti-inflammatory agent from a well-established medicinal plant, there is a clear need for dedicated research to substantiate its therapeutic potential. The extensive data available for the structurally similar compound, Salvianolic Acid B, provides a strong rationale for investigating whether this compound acts through similar mechanisms, such as the inhibition of the NF-κB and modulation of the TGF-β/Smad signaling pathways. Future studies should focus on in vitro and in vivo models of inflammation to quantify the effects of this compound on inflammatory mediator production and to elucidate the precise molecular targets and signaling cascades involved. Such research is crucial for advancing our understanding of this natural compound and for its potential development as a novel anti-inflammatory therapeutic.

References

The Emerging Neuroprotective Potential of 9”-Methyl Salvianolate B: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence on the neuroprotective effects of 9”-Methyl salvianolate B is currently limited in publicly accessible research. This document synthesizes available information on 9”-Methyl salvianolate B and extrapolates its potential neuroprotective mechanisms based on extensive research conducted on its parent compound, salvianolic acid B, and the broader salvianolate class of molecules. All detailed experimental data and pathways presented herein are derived from studies on these closely related compounds and should be considered as a hypothetical framework for the potential action of 9”-Methyl salvianolate B.

Introduction

9”-Methyl salvianolate B is a phenolic compound isolated from Radix Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine.[1][2][3][4] While research on this specific methylated derivative is still in its nascent stages, the well-documented neuroprotective properties of its parent compound, salvianolic acid B, and the general class of salvianolates, provide a strong rationale for investigating 9”-Methyl salvianolate B as a potential therapeutic agent for neurological disorders.[1] This technical guide will summarize the known information about 9”-Methyl salvianolate B and delve into the established neuroprotective mechanisms of closely related salvianolates to build a predictive model for its potential efficacy and mode of action.

Postulated Neuroprotective Mechanisms of 9”-Methyl Salvianolate B

Based on the activities of related compounds, the neuroprotective potential of 9”-Methyl salvianolate B is likely multifaceted, primarily revolving around its antioxidant and anti-inflammatory properties.[1] The key signaling pathways implicated in the neuroprotective effects of salvianolic acid B, and therefore hypothesized for 9”-Methyl salvianolate B, include the Nrf2/HO-1, TLR4/NF-κB, and Caspase-3 pathways.

Antioxidant Effects via the Nrf2/HO-1 Pathway

Salvianolate Lyophilized Injection (SLI), rich in salvianolic acid B, has been shown to protect against cerebral ischemia by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[5][6][7] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant enzymes.

Hypothetical Signaling Pathway for 9"-Methyl Salvianolate B in Oxidative Stress

Caption: Postulated Nrf2/HO-1 activation by 9”-Methyl salvianolate B.

Anti-inflammatory Effects via Modulation of the TLR4/NF-κB Pathway

Salvianolic acid B has been demonstrated to exert neuroprotective effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[8][9] Downregulation of TLR4 and its downstream effectors, such as p38 MAPK, JNK, and NF-κB, leads to a reduction in the production of pro-inflammatory cytokines.

Hypothetical Signaling Pathway for 9"-Methyl Salvianolate B in Neuroinflammation

Caption: Postulated TLR4/NF-κB inhibition by 9”-Methyl salvianolate B.

Anti-apoptotic Effects via Inhibition of the Caspase-3 Pathway

Studies on salvianolate have shown its ability to reduce neuronal apoptosis by inhibiting the Caspase-3 signaling pathway.[10][11] This is a critical mechanism for neuroprotection, as apoptosis is a final common pathway for neuronal death in many neurodegenerative diseases and ischemic events.

Hypothetical Signaling Pathway for 9"-Methyl Salvianolate B in Apoptosis

Caption: Postulated anti-apoptotic action of 9”-Methyl salvianolate B.

Quantitative Data from Studies on Related Compounds

The following tables summarize quantitative data from studies on salvianolate and salvianolic acid B, which may serve as a reference for designing future experiments on 9”-Methyl salvianolate B.

Table 1: In Vivo Efficacy of Salvianolate in a Rat Model of Cerebral Ischemia [10]

| Treatment Group | Infarct Area (%) | Neurological Deficit Score |

| Model Group | 28.28 | - |

| Salvianolate | 12.9 | Improved |

Table 2: Effects of Salvianolic Acid B on Oxidative Stress Markers in a Mouse Model of Cerebral Ischemia/Reperfusion Injury [9]

| Treatment Group | MDA Content (nmol/mgprot) | SOD Activity (U/mgprot) |

| Sham | 2.13 ± 0.25 | 125.4 ± 10.2 |

| Model | 4.89 ± 0.41 | 68.7 ± 5.9 |

| Salvianolic Acid B (22.5 mg/kg) | 3.21 ± 0.33 | 102.3 ± 8.7 |

| Nimodipine (1 mg/kg) | 3.56 ± 0.38 | 95.6 ± 7.8 |

| *p < 0.05 vs. Model Group |

Experimental Protocols for Key Assays (Based on Related Compound Studies)

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is adapted from studies on salvianolate and salvianolic acid B to induce focal cerebral ischemia.[8][10]

Experimental Workflow for MCAO Model and Drug Administration

Caption: Workflow for in vivo cerebral ischemia studies.

-

Animal Model : Male Wistar rats (250-280 g) are typically used.

-

Anesthesia : Animals are anesthetized, for example, with an intraperitoneal injection of chloral hydrate.

-

Surgical Procedure : A nylon monofilament is inserted into the external carotid artery and advanced to the internal carotid artery to occlude the origin of the middle cerebral artery.

-

Ischemia and Reperfusion : The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia, after which it is withdrawn to allow for reperfusion.

-

Drug Administration : The test compound (e.g., 9”-Methyl salvianolate B) would be administered, often via intraperitoneal or intravenous injection, at various time points relative to the MCAO procedure.

-

Outcome Measures : Neurological deficit scoring, infarct volume measurement (e.g., using TTC staining), and molecular analyses of brain tissue are performed at the end of the experiment.

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

This protocol is based on studies using PC12 cells or primary neurons to model ischemic injury in vitro.[10]

-

Cell Culture : PC12 cells or primary cortical neurons are cultured under standard conditions.

-

OGD Induction : The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).

-

Reperfusion : The OGD medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator for a specified duration (e.g., 24 hours).

-

Treatment : 9”-Methyl salvianolate B would be added to the culture medium at different concentrations before, during, or after the OGD insult.

-

Assessment of Neuroprotection : Cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining, Caspase-3 activity assay), and oxidative stress (e.g., ROS measurement) are quantified.

Future Directions and Conclusion

While the direct evidence for the neuroprotective potential of 9”-Methyl salvianolate B is still forthcoming, the extensive research on its parent compounds provides a solid foundation for its investigation. The hypothesized mechanisms, centered on antioxidant, anti-inflammatory, and anti-apoptotic activities, are highly relevant to the pathophysiology of a wide range of neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease.

Future research should focus on:

-

In vitro studies to confirm the cytoprotective effects of 9”-Methyl salvianolate B against various neuronal insults (e.g., oxidative stress, excitotoxicity, amyloid-beta toxicity).

-

Mechanistic studies to elucidate the specific signaling pathways modulated by 9”-Methyl salvianolate B in neuronal and glial cells.

-

In vivo studies in animal models of neurological diseases to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile.

References

- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]

- 2. Neuroprotective effect of salvianolate on cerebral ischaemia-reperfusion injury in rats by inhibiting the Caspase-3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Salvianolate reduces neuronal apoptosis by suppressing OGD-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Salvianolate ameliorates inflammation and oxidative stress in high-glucose induced HK-2 cells by blocking TGF-β/Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant effect of salvianolic acid B on hippocampal CA1 neurons in mice with cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Salvianolic acid A | CAS:96574-01-5 | Manufacturer ChemFaces [chemfaces.com]

- 11. Effects of salvianolic acid B on proliferation, neurite outgrowth and differentiation of neural stem cells derived from the cerebral cortex of embryonic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Cardioprotective Effects of 9''-Methyl Salvianolate B and its Progenitor, Salvianolic Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia miltiorrhiza Bunge, also known as Danshen, is a cornerstone of traditional Chinese medicine, particularly for the treatment of cardiovascular ailments. Its therapeutic efficacy is largely attributed to a class of water-soluble phenolic compounds, among which Salvianolic acid B (Sal B) is the most abundant and extensively studied. 9''-Methyl salvianolate B is a methylated derivative of Sal B, also isolated from Salvia miltiorrhiza.[1] While the cardioprotective mechanisms of Sal B are increasingly understood, research into its methylated derivatives like this compound is still in its nascent stages.

This technical guide provides an in-depth overview of the known cardioprotective effects of these related compounds. Due to the wealth of available data, this paper will focus primarily on the well-documented actions of Salvianolic acid B and its injectable form, Salvianolate, as a comprehensive proxy to understand the potential therapeutic avenues for this compound. The mode of action for this compound is postulated to involve antioxidant and anti-inflammatory pathways, but specific mechanisms are pending further investigation.[1] This document will synthesize quantitative data from preclinical and clinical studies, detail experimental methodologies, and visualize the complex signaling pathways involved.

Cardioprotective Effects of Salvianolates

Salvianolic acid B and Salvianolate have demonstrated significant cardioprotective effects in various preclinical and clinical settings. These effects are multifaceted, encompassing the mitigation of ischemia/reperfusion injury, reduction of infarct size, inhibition of cardiac remodeling, and improvement of overall cardiac function. The core therapeutic actions are rooted in anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic mechanisms.[2][3]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative outcomes from key studies on Salvianolate and Salvianolic Acid B, showcasing their efficacy in animal models and human subjects.

Table 1: Effects of Salvianolate on Cardiac Function and Myocardial Injury in a Swine Model of Acute Myocardial Infarction (AMI) [4]

| Parameter | Control Group | Low-Dose Salvianolate (200 mg) | High-Dose Salvianolate (400 mg) |

| Myocardial Apoptotic Index (%) | Significantly higher | Decreased | Significantly decreased (P<0.05 vs. Control) |

| Myocardial Perfusion | Radioactive defect regions | Reduced defect regions | Significantly reduced defect regions (P<0.05 vs. Control) |

| Left Ventricular Ejection Fraction (LVEF) | Baseline | Improved | Significantly improved (P<0.05 vs. Control) |

Table 2: Meta-Analysis of Salvianolate Injection for Acute Myocardial Infarction in Humans [5]

| Outcome | Measure of Effect | 95% Confidence Interval | P-value |

| Major Adverse Cardiac Events (MACEs) | RR = 0.34 | 0.24 to 0.49 | < 0.05 |

| Creatine Kinase-MB (CK-MB) | MD = -5.65 | -9.55 to -1.76 | < 0.05 |

| Left Ventricular Ejection Fraction (LVEF) | MD = 6.2 | 4.82 to 7.57 | < 0.05 |

| C-reactive Protein (CRP) | MD = -6.17 | -8.11 to -4.23 | < 0.05 |

| Malondialdehyde (MDA) | MD = -1.95 | -2.08 to -1.83 | < 0.05 |

| RR: Risk Ratio; MD: Mean Difference |

Table 3: Effects of Salvianolic Acid B in a Rat Model of Myocardial Ischemia/Reperfusion Injury [6]

| Parameter | Measure of Effect | 95% Confidence Interval | P-value |

| Myocardial Infarct Size | SMD = -4.23 | -5.88 to -2.58 | < 0.01 |

| CK-MB | - | - | < 0.01 |

| Lactate Dehydrogenase (LDH) | - | - | < 0.01 |

| Cardiac Troponin I (cTnI) | - | - | < 0.01 |

| Left Ventricular Fractional Shortening (LVFS) | - | - | < 0.01 |

| SMD: Standardized Mean Difference |

Mechanism of Action & Signaling Pathways

Salvianolic acid B exerts its cardioprotective effects by modulating a complex network of signaling pathways. These pathways are central to cellular processes like apoptosis, inflammation, fibrosis, and oxidative stress.

Anti-Apoptotic and Pro-Survival Pathways

Salvianolic acid B has been shown to inhibit cardiomyocyte apoptosis, a critical event in myocardial infarction and heart failure. One of the key mechanisms is the activation of the PI3K/Akt signaling pathway, which promotes cell survival.[2] It also modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[3]

References

- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]

- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of salvianolate on cardiomyocytic apoptosis and heart function in a swine model of acute myocardial infarction [jcimjournal.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Frontiers | Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis [frontiersin.org]

Pharmacological Profile of 9''-Methyl salvianolate B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B is a phenolic acid derivative isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine. This compound is of growing interest within the biomedical research community for its potential therapeutic applications, which are believed to stem from its antioxidant and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, relevant experimental data, and detailed methodologies for its study. Given the limited direct research on this compound, this guide will draw upon the extensive research conducted on its close structural analog, Salvianolic acid B, to infer its likely biological activities and signaling pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C37H32O16 | [1] |

| Molecular Weight | 732.65 g/mol | [1] |

| CAS Number | 1167424-31-8 | [1] |

| Appearance | White to light yellow solid | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |

Pharmacological Activities

The primary pharmacological activities of this compound are believed to be its antioxidant and anti-inflammatory effects, contributing to its potential in mitigating cardiovascular and neurodegenerative disorders.[1]

Antioxidant Activity

The antioxidant properties of salvianolates are well-documented. They are potent scavengers of oxygen free radicals.[3] This activity is crucial in protecting cells from oxidative stress, a key factor in the pathogenesis of numerous diseases.

Anti-inflammatory Effects

This compound is thought to modulate various inflammatory pathways. Research on the closely related Salvianolic acid B has shown that it can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]

Mechanism of Action: Key Signaling Pathways

Based on studies of Salvianolic acid B, this compound likely exerts its effects through the modulation of several key signaling pathways.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Studies on Salvianolic acid B have demonstrated its ability to inhibit the phosphorylation of MEK, an upstream kinase in the ERK pathway, thereby suppressing downstream signaling.

Inferred MAPK/ERK signaling pathway modulation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Salvianolic acid B has been shown to activate this pathway, which can lead to the inhibition of apoptosis and promotion of cell survival.

Inferred PI3K/Akt signaling pathway modulation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Salvianolic acid B has been found to activate the Nrf2 pathway, leading to enhanced cellular antioxidant defenses.

Inferred Nrf2 signaling pathway activation.

Quantitative Data Summary

Direct quantitative pharmacological data for this compound is scarce in publicly available literature. The following table summarizes relevant data for Salvianolic acid B, which may serve as an estimate for the activity of its 9''-methyl derivative.

| Assay | Target/Model | Result | Reference |

| Oral Bioavailability | Rats | 2.3% | [5] |

| Oral Bioavailability | Dogs | 1.07 ± 0.43% | [5] |

| Anti-tumor Activity | Mice with colon cancer | 43.4% tumor suppression at 10 mg/kg | [5] |

| Anti-tumor Activity | Mice with colon cancer | 63.2% tumor suppression at 20 mg/kg | [5] |

| Neuroprotection | Aβ25-35 peptide-induced mice | Significant memory improvement at 10 mg/kg | [6] |

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the pharmacological profile of compounds like this compound, based on methodologies reported for Salvianolic acid B.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the levels of specific proteins and their phosphorylation status in cell lysates.

Generalized workflow for Western Blot analysis.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages, H9c2 cardiomyocytes) at a suitable density and culture overnight. Treat cells with desired concentrations of this compound for a specified duration. A vehicle control and a positive control (e.g., LPS for inflammation studies) should be included.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, Nrf2) overnight at 4°C. Following washes with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Antioxidant Capacity Assay (DPPH Radical Scavenging Activity)

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Methodology:

-

Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid) should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Conclusion

This compound is a promising natural product with potential therapeutic applications rooted in its antioxidant and anti-inflammatory properties. While direct experimental data on this specific compound is limited, the extensive research on its analog, Salvianolic acid B, provides a strong foundation for understanding its likely pharmacological profile and mechanisms of action involving the MAPK, PI3K/Akt, and Nrf2 signaling pathways. Further research is warranted to fully elucidate the specific activities and therapeutic potential of this compound.

References

- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]

- 2. 9'''-Methyl salvianolate B | CAS:1167424-32-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]

- 5. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of salvianolic acid B on an Aβ25-35 peptide-induced mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Salvianolic Acid B: A Proxy for Understanding Potential In Vivo Efficacy

An In-Depth Technical Guide to the In Vivo Efficacy of 9''-Methyl Salvianolate B: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document aims to provide a comprehensive technical overview of the in vivo efficacy of this compound. Following a thorough review of publicly available scientific literature, it must be noted that there is a significant lack of specific in vivo efficacy studies, quantitative data, and detailed experimental protocols for this particular derivative of Salvianolic acid B.

While this compound is identified as a phenolic acid compound derived from Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine, its in vivo biological activities have not been extensively reported in peer-reviewed literature.[1] The compound is of interest in biomedical research for its potential therapeutic applications, which are believed to be related to antioxidant and anti-inflammatory pathways.[1] Researchers are in the process of investigating its efficacy and safety profile in preclinical models to elucidate its pharmacokinetic and therapeutic potential.[1] However, at present, its use is primarily exploratory.[1]

Given the absence of direct in vivo data for this compound, this guide will focus on the well-documented in vivo efficacy of its parent compound, Salvianolic acid B (SalB) . The extensive research on SalB provides valuable insights into the potential, yet unconfirmed, therapeutic areas for its methylated derivative. The following sections summarize the significant in vivo findings for Salvianolic acid B.

Salvianolic acid B is a major water-soluble component of Salvia miltiorrhiza and has been the subject of numerous in vivo studies.[2] Its pharmacological effects are diverse, with robust evidence in preclinical models of cardiovascular, fibrotic, and neurological diseases.

Cardiovascular Protective Effects

In vivo studies have demonstrated the cardioprotective effects of Salvianolic acid B in various animal models.

Table 1: Summary of In Vivo Cardiovascular Efficacy Data for Salvianolic Acid B

| Animal Model | Disease/Condition | Dosage and Administration | Key Findings | Reference |

| ApoE-/- Mice | Atherosclerosis | Not specified | Inhibited the expression of COX-2, MMP-2, and MMP-9. | [3] |

| Mice | Cardiac Arrest | Gavage | Increased SOD and GSH activities, decreased MDA levels. | [2] |

| Diabetic Mice | Myocardial Remodeling | Not specified | Attenuated myocardial remodeling, cardiac dysfunction, and myocardial fibrosis. | [2] |

Experimental Protocol: Atherosclerosis Model in ApoE-/- Mice (General Protocol)

A generalized protocol for studying atherosclerosis in ApoE-/- mice, as suggested by the literature, would involve the following steps:

-

Animal Model: Male ApoE-/- mice, typically 6-8 weeks old.

-

Diet: High-fat diet to induce atherosclerotic plaque formation.

-

Drug Administration: Salvianolic acid B administered via oral gavage or intraperitoneal injection for a specified duration (e.g., 8-12 weeks).

-

Efficacy Evaluation:

-

Lipid Profile: Measurement of serum total cholesterol, triglycerides, LDL-C, and HDL-C.

-

Aortic Plaque Analysis: En face analysis of the aorta stained with Oil Red O to quantify plaque area. Histological analysis of the aortic root to assess plaque morphology and composition.

-

Inflammatory Markers: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or aortic tissue via ELISA or qPCR.

-

Oxidative Stress Markers: Assessment of markers like malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) in tissue homogenates.

-

Signaling Pathway: SalB in Atherosclerosis

Salvianolic acid B has been shown to modulate multiple signaling pathways involved in atherosclerosis. For instance, it can inhibit the TNF-α-induced NF-κB/NLRP3 pathway, thereby reducing inflammation and thrombosis.[3]

Caption: SalB's inhibitory effect on the NF-κB/NLRP3 pathway in atherosclerosis.

Anti-Fibrotic Effects

Salvianolic acid B has demonstrated significant anti-fibrotic effects in various organs.

Table 2: Summary of In Vivo Anti-Fibrotic Efficacy Data for Salvianolic Acid B

| Animal Model | Organ Fibrosis | Dosage and Administration | Key Findings |

| Mice | Hepatic Fibrosis | Not specified | Attenuated hepatic fibrosis by inhibiting HSC proliferation and activation. |

| Animal Models | Renal Fibrosis | Not specified | Exerted renal-protective effects. |

Experimental Workflow: Evaluation of Anti-Fibrotic Activity

Caption: General experimental workflow for assessing anti-fibrotic efficacy.

Signaling Pathway: SalB in Fibrosis

Salvianolic acid B modulates key fibrotic pathways, including the TGF-β1/Smad signaling cascade.

Caption: SalB's inhibitory role in the TGF-β1/Smad fibrotic pathway.

Conclusion and Future Directions

While this guide provides a detailed overview of the in vivo efficacy of Salvianolic acid B, it underscores the critical need for dedicated research on its derivative, this compound. The potent and diverse biological activities of the parent compound suggest that this compound may hold significant therapeutic promise.

Future research should focus on:

-

Head-to-head in vivo comparison: Directly comparing the efficacy and pharmacokinetics of this compound with Salvianolic acid B in established animal models.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Safety and toxicology profiling: Establishing a comprehensive safety profile to support potential clinical development.

Until such studies are conducted and the data is made publicly available, the information presented herein on Salvianolic acid B serves as the most relevant proxy for understanding the potential in vivo efficacy of this compound. Researchers are encouraged to consult the primary literature for more detailed experimental protocols and data.

References

- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]

- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Salvianolic acid B: a promising cardioprotective agent [frontiersin.org]

In-Depth Technical Guide: 9''-Methyl Salvianolate B (CAS Number: 1167424-31-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

9''-Methyl salvianolate B (MSB), also known as 9''-Lithospermic acid methyl ester, is a phenolic acid derivative isolated from Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine.[1] With the CAS number 1167424-31-8, this compound has garnered interest in the scientific community for its potential therapeutic applications, including antioxidant, anti-inflammatory, and antineoplastic activities.[1][2] This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its physicochemical properties, biological activities with quantitative data, detailed experimental protocols, and known mechanisms of action.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1167424-31-8 | [1] |

| Synonyms | 9''-Methyl lithospermate B, 9''-Lithospermic acid methyl ester | [3] |

| Molecular Formula | C₃₇H₃₂O₁₆ | [1] |

| Molecular Weight | 732.64 g/mol | [1] |

| Appearance | White to light yellow solid | [4] |

| Solubility | Soluble in DMSO (100 mg/mL), Pyridine, Methanol, Ethanol. | [4][5] |

Biological Activity

Antineoplastic Activity

Recent studies have demonstrated the antineoplastic potential of this compound against glioblastoma, a highly aggressive form of brain cancer. In vitro studies have shown that it can inhibit cell proliferation, induce cell death, and impede the migration of glioblastoma cells.[2][3]

| Cell Line | Assay | Endpoint | Result (IC₅₀) | Treatment Duration | Reference |

| U87 (Glioblastoma) | Trypan Blue Exclusion | Cell Viability | 30 µM | 72 hours | [2] |

| T98 (Glioblastoma) | Trypan Blue Exclusion | Cell Viability | 34 µM | 72 hours | [2] |

In addition to its cytotoxic effects, this compound was also found to induce S-phase cell cycle arrest in both U87 and T98 glioblastoma cell lines.[2]

Experimental Protocols

Cell Viability Assessment (Trypan Blue Exclusion Assay)[2]

-

Cell Culture: U87 and T98 glioblastoma cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells were seeded in multi-well plates and treated with varying concentrations of this compound for 72 hours.

-

Cell Staining: After treatment, cells were harvested and stained with a 0.4% Trypan Blue solution.

-

Cell Counting: The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer under a microscope.

-

Data Analysis: The percentage of cell viability was calculated for each concentration, and the IC₅₀ value was determined.

Cell Cycle Analysis (Flow Cytometry)[2]

-

Cell Treatment: U87 and T98 cells were treated with this compound at its IC₅₀ and 2xIC₅₀ concentrations for 72 hours.

-

Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells were treated with RNase A and stained with propidium (B1200493) iodide.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was quantified to determine the effect of the compound on cell cycle progression.

Mechanism of Action & Signaling Pathways

The precise mechanisms of action for this compound are still under investigation. However, its antineoplastic activity in glioblastoma cells is hypothesized to involve the modulation of the cyclic AMP (cAMP) signaling pathway, leading to apoptosis.[6]

Caption: Proposed signaling pathway of this compound in glioblastoma cells.[6]

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound are limited. However, research on the related compound, lithospermic acid B, in rats has shown that methylation is a primary metabolic pathway.[1] Following intravenous administration, lithospermic acid B and its methylated metabolites are excreted in the bile and feces.[1] This suggests that this compound, being a methylated derivative itself, may undergo further metabolic transformations and biliary excretion. Further studies are required to elucidate the specific pharmacokinetic profile of this compound.

Future Directions

While initial studies on the antineoplastic properties of this compound are promising, further research is necessary to fully understand its therapeutic potential. Key areas for future investigation include:

-

Quantitative analysis of antioxidant and anti-inflammatory activities: Determining the IC₅₀ or EC₅₀ values in relevant in vitro assays.

-